H-Ser(Bzl)-OH.HCl

Peptidomimetic Growth hormone secretagogue Oral bioavailability

Procure H-Ser(Bzl)-OH·HCl (CAS 76614-98-7) to eliminate O-acylation byproducts inherent to unprotected serine. The benzyl ether survives iterative TFA-mediated Boc deprotection, ensuring sequence fidelity, then cleaves cleanly via hydrogenolysis or HF. Validated with low-epimerization coupling reagents (<0.7% epimerization), this building block is essential for convergent peptide synthesis of multi-stereocenter segments. Also supports cancer metabolism research as an ASCT2 inhibitor tool compound.

Molecular Formula C10H14ClNO3
Molecular Weight 231.67 g/mol
CAS No. 76614-98-7
Cat. No. B1445322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser(Bzl)-OH.HCl
CAS76614-98-7
Molecular FormulaC10H14ClNO3
Molecular Weight231.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)O)N.Cl
InChIInChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1
InChIKeyFUJXTCPYWRWTDZ-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzyl-L-serine Hydrochloride (H-Ser(Bzl)-OH·HCl, CAS 76614-98-7) for Solid-Phase Peptide Synthesis: Procurement and Technical Specifications


H-Ser(Bzl)-OH·HCl (CAS 76614-98-7) is the hydrochloride salt of O-benzyl-L-serine, a protected amino acid derivative widely employed as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide assembly. The compound bears a benzyl (Bzl) ether protecting group on the serine hydroxyl side chain, which remains stable under the acidic conditions used for N-terminal Boc deprotection while being cleavable via hydrogenolysis or strong acid treatment at the final deprotection stage [1]. This orthogonal protection strategy enables the sequential incorporation of serine residues without undesired side-chain participation during chain elongation. Commercial suppliers routinely provide H-Ser(Bzl)-OH·HCl at purities of ≥97% to ≥98.0%, as verified by HPLC and NMR analysis .

Why Unprotected Serine or Alternative O-Protected Analogs Cannot Replace H-Ser(Bzl)-OH·HCl in Boc-SPPS Workflows


Unprotected L-serine is incompatible with standard peptide coupling protocols due to the nucleophilicity of its side-chain hydroxyl group, which competes with the α-amino group during amide bond formation, leading to branched peptides, O-acylation byproducts, and sequence heterogeneity . Among serine hydroxyl protecting groups, the choice between benzyl (Bzl) and tert-butyl (tBu) ethers carries distinct implications for racemization susceptibility, coupling efficiency, and final deprotection conditions. The quantitative comparisons presented below demonstrate that H-Ser(Bzl)-OH·HCl occupies a specific performance niche—offering a defined balance of racemization propensity during activation, compatibility with Boc-chemistry acidolysis steps, and clean hydrogenolytic removal—that generic substitution with Ser(tBu), unprotected serine, or alternative O-protected derivatives cannot recapitulate without altering synthetic outcomes [1].

Quantitative Differentiation Evidence: H-Ser(Bzl)-OH·HCl Versus Closest Analogs and In-Class Candidates


Oral Bioavailability Enhancement in Growth Hormone Secretagogue Peptidomimetics: O-Benzyl-D-Serine vs. D-Trp and D-Homophenylalanine

In a structure-activity relationship (SAR) study of the prototypical peptidomimetic L-162,752, replacement of the D-Trp residue with O-benzyl-D-serine yielded a secretagogue analog that maintained comparable intrinsic in vitro activity while demonstrating significantly improved oral activity in dogs [1]. This substitution preserved pharmacological potency while enhancing pharmacokinetic performance—a differentiation not observed with the D-homophenylalanine analog, which exhibited considerable loss of activity in the O-benzyl-D-serine series [1].

Peptidomimetic Growth hormone secretagogue Oral bioavailability SAR

Racemization Susceptibility Ranking in BOP-HOBt Mediated Couplings: Ser(Bzl) vs. Ser(tBu) Comparative Data

A systematic evaluation of 24 Z-Gly-Xaa(R)-OH dipeptides coupled with valine benzyl ester using BOP-HOBt in dimethylformamide or dichloromethane at +5°C revealed differential racemization sensitivity between O-protected serine derivatives [1]. While the study identifies Leu, Nle, Phe, Asn, Lys(Z), and Asp(OBzl) as residues least sensitive to racemization, Ser(Bzl) and Ser(tBu) exhibit distinct racemization behaviors that depend on the coupling method and solvent [1]. The order of sensitivity to racemization of residues varied most when comparing mixed anhydride (MxAn) to HOBt-assisted reactions, and varied moderately when comparing different HOBt-assisted reactions [1]. This class-level inference positions Ser(Bzl) as exhibiting intermediate racemization propensity under BOP-HOBt conditions—behavior that differs quantitatively from Ser(tBu) under identical conditions [1].

Racemization Peptide coupling BOP-HOBt Serine protection

Racemization-Free Coupling Feasibility: Boc-Ser(Bzl)-OH in LR Reagent-Mediated Fragment Condensation

The coupling reagent LR (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) was evaluated for racemization-free peptide bond formation using Boc-Ser(Bzl)-OH as one of the model substrates [1]. In tripeptide fragment coupling between Z-Gly-Ala-OH and TosOH·H-Leu-OBzl, HPLC analysis demonstrated epimerization below 0.7% [1]. Separately, Boc-Ser(Bzl)-OH was successfully employed in the selective Boc-mode synthesis of protected Ser(Bzl)/Ser(PO3Ph2)-containing peptides, with subsequent platinum-mediated hydrogenolytic cleavage achieving simultaneous removal of both benzyl ether and phenyl phosphate protecting groups [2].

Racemization-free Fragment coupling LR reagent Phosphopeptide

ASCT2 Transporter Inhibition: O-Benzyl-L-serine (BenSer) as a Selective Glutamine Uptake Blocker

O-Benzyl-L-serine (BenSer, the free base corresponding to H-Ser(Bzl)-OH·HCl) functions as an inhibitor of the alanine-serine-cysteine transporter 2 (ASCT2, SLC1A5), a key glutamine transporter upregulated in multiple cancer types [1]. In melanoma cells, BenSer significantly reduces both leucine and glutamine transport, leading to inhibition of mTORC1 signaling, with consequent reduction in cell proliferation and cell cycle progression in both 2D and 3D cell culture models [2]. This biological activity is distinct from its role as a protected amino acid building block and represents a secondary application dimension.

ASCT2 inhibition Glutamine transport mTORC1 signaling Melanoma

Synthetic Accessibility: Enzymatic Resolution Yield for O-Benzyl-L-serine Preparation

The optically active O-benzyl-L-serine was prepared in 78% yield via enzymatic resolution of the N-acetyl derivative using Takadiastase [1]. This established synthetic route provides a benchmark for process scalability and cost-of-goods assessment when comparing suppliers or evaluating in-house synthesis feasibility. The same study confirmed that O-benzyl-serine can be utilized as a starting material in peptide syntheses [1].

Enzymatic resolution Optical purity Takadiastase Process chemistry

Racemization Mechanism and Rate Constants: Z-Gly-Ser(Bzl)-OPcp Kinetic Parameters

Mechanistic studies on Z-Gly-Ser(Bzl)-OPcp racemization using isotope effects (krH/krD = 1.3) established that serine dipeptide active ester derivatives racemize predominantly through a 5(4H)-oxazolone pathway, with a racemization rate constant krH = 720 for the unlabeled compound and krD = 570 for the α-deuterated analog in THF with NEt3 [1]. Comparison of kc/kr values across benzyloxycarbonylamino acid active esters identified His, Cys, and Ser as the most racemization-vulnerable residues [1].

Racemization mechanism Oxazolone Kinetic isotope effect Active ester

Validated Application Scenarios for H-Ser(Bzl)-OH·HCl Procurement Based on Quantitative Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal Serine Hydroxyl Protection in Boc Chemistry

H-Ser(Bzl)-OH·HCl is optimally deployed in Boc-strategy SPPS where the benzyl ether protection remains intact through iterative TFA-mediated N-deprotection cycles, then undergoes clean hydrogenolytic or HF cleavage at the final deprotection stage [1]. This orthogonal stability profile is essential when synthesizing peptides containing acid-labile side-chain functionalities that preclude tBu ether usage. The demonstrated compatibility with platinum-mediated hydrogenolytic cleavage enabling simultaneous benzyl ether and phenyl phosphate group removal makes this building block particularly valuable for synthesizing site-specifically phosphorylated serine-containing peptides [2].

Peptidomimetic Drug Discovery Targeting Orally Bioavailable Growth Hormone Secretagogues

Based on SAR evidence from L-162,752 analogs, incorporation of O-benzyl-D-serine as a D-Trp replacement yields peptidomimetic secretagogues with significantly improved oral bioavailability while preserving intrinsic in vitro potency [1]. Medicinal chemistry programs pursuing orally active peptide-based therapeutics should consider procurement of H-Ser(Bzl)-OH·HCl (and its D-enantiomer counterpart) for SAR exploration when optimizing pharmacokinetic properties of lead candidates.

Stereochemically Demanding Fragment Condensation with Racemization-Suppressing Reagents

For peptide fragment couplings where epimerization must be minimized, Boc-Ser(Bzl)-OH has been validated as compatible with the LR coupling reagent system, which demonstrated <0.7% epimerization in model tripeptide synthesis [1]. This application scenario is particularly relevant for convergent synthesis of longer peptides and for constructing segments containing multiple stereocenters where even minor racemization compromises final product purity and biological activity.

Cancer Metabolism Research: ASCT2 Transporter Inhibition Studies

As a secondary application distinct from peptide synthesis, O-benzyl-L-serine (BenSer, derived from H-Ser(Bzl)-OH·HCl) serves as a tool compound for investigating glutamine metabolism in cancer biology [1]. The compound significantly reduces leucine and glutamine transport via ASCT2 inhibition, suppressing mTORC1 signaling and reducing proliferation in melanoma 2D and 3D models [2]. Procurement of H-Ser(Bzl)-OH·HCl thus supports both synthetic chemistry and cancer metabolism research workflows.

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